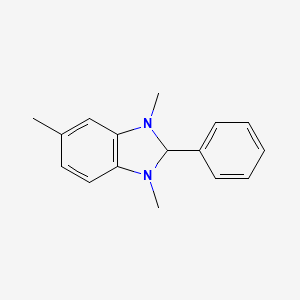
1,3,5-Trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trimethyl-2-phenyl-2H-benzimidazole: is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole consists of a benzimidazole core with three methyl groups and a phenyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-trimethyl-2-phenyl-2H-benzimidazole can be synthesized through various methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of o-phenylenediamine with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the benzimidazole ring
Industrial Production Methods
In an industrial setting, the production of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-2-phenyl-2H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: N-oxides of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1,3,5-trimethyl-2-phenyl-2H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-2-phenyl-2H-benzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-2-phenyl-2H-benzimidazole
- 1,2,3-trimethyl-2H-benzimidazole
- 2-phenylbenzimidazole
Uniqueness
1,3,5-trimethyl-2-phenyl-2H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a phenyl group can affect its solubility, stability, and interaction with other molecules, making it distinct from other benzimidazole derivatives.
Properties
CAS No. |
105282-68-6 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-phenyl-2H-benzimidazole |
InChI |
InChI=1S/C16H18N2/c1-12-9-10-14-15(11-12)18(3)16(17(14)2)13-7-5-4-6-8-13/h4-11,16H,1-3H3 |
InChI Key |
KMPQFVKYOGQWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(N2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















